N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide, has been synthesized and evaluated as a NLRP3 inflammasome inhibitor . The study revealed that the sulfonylurea linker can tolerate chemical modifications, including simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .Scientific Research Applications
Anticancer and Radioprotective Agents
Research has identified the utility of benzenesulfonamide derivatives in the synthesis of novel quinolines with potential anticancer and radioprotective activities. For instance, studies have shown that certain derivatives exhibit interesting cytotoxic activities compared with reference drugs and have shown in vivo radioprotective activity against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008). Similarly, other research efforts have highlighted the synthesis of novel 4-[2-amino-3-cyano-4-substituted-5,6,7,8-tetrahydroquinolin-1-(4H)-yl]benzenesulfonamides as anticancer agents, showcasing their in vitro anticancer activity and proposing a mechanism of action through the inhibition of carbonic anhydrase isozymes (Al-Said, Ghorab, Al-Qasoumi, El-Hossary, & Noaman, 2010).
Enzyme Inhibition for Therapeutic Applications
Sulfonamides have been identified as potent inhibitors of human carbonic anhydrase isozymes, a mechanism that is leveraged for therapeutic interventions in conditions such as glaucoma, epilepsy, and certain types of edema. For example, the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives has been shown to yield compounds with significant anticancer activity across various human tumor cell lines, suggesting a methodical approach to developing targeted cancer therapies (Żołnowska, Sławiński, Brzozowski, Kawiak, Belka, Zielińska, Bączek, & Chojnacki, 2018).
Antimicrobial Agents
The incorporation of the quinoline and sulfonamide moieties has also been explored for antimicrobial applications. For instance, the synthesis of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives has been undertaken with the aim of creating effective antimicrobial agents. These compounds have shown significant activity against Gram-positive bacteria, indicating their potential in addressing antimicrobial resistance challenges (Unnamed Authors, 2019).
Chemical Synthesis and Material Science
In the field of material science and chemical synthesis, sulfonamide derivatives have been utilized as catalysts and in the creation of novel compounds with specific physical or chemical properties. For example, the synthesis and characterization of half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings have demonstrated their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives, highlighting their utility in catalytic processes (Dayan, Kalaycioglu, Daran, Labande, & Poli, 2013).
properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(14-8-9-14)21-12-4-5-15-13-16(10-11-18(15)21)20-25(23,24)17-6-2-1-3-7-17/h1-3,6-7,10-11,13-14,20H,4-5,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAPIUBUBJJNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
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